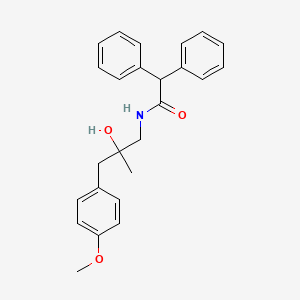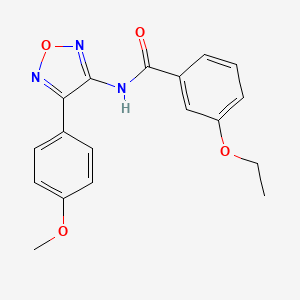
(E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile, also known as CQ1, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile is not fully understood, but it is believed to act by binding to specific proteins or enzymes involved in cellular processes. In cancer cells, (E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile has been shown to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and cell division. It has also been found to inhibit the activity of histone deacetylases, which play a role in gene expression and chromatin remodeling. In neurodegenerative disorders, (E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
(E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile has been found to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, suppression of inflammation, and inhibition of amyloid-beta aggregation. It has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile for lab experiments is its high potency and selectivity, which allows for effective targeting of specific proteins or enzymes. It also has good solubility and stability, making it easy to handle and store. However, one of the limitations of (E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile is its relatively complex synthesis method, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several future directions for the research and development of (E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile. One area of interest is the further investigation of its mechanism of action, particularly in the context of neurodegenerative disorders. Another area of interest is the development of more efficient and scalable synthesis methods to increase accessibility for researchers. Additionally, there is potential for the development of (E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile as a therapeutic agent for other diseases, such as infectious diseases and autoimmune disorders.
Métodos De Síntesis
The synthesis of (E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile involves a multistep process that includes the condensation of 6-chloro-4-phenylquinoline-2-carbaldehyde with 4-aminobenzonitrile, followed by the reduction of the imine intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
(E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, (E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, (E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile has shown promising results in the treatment of neurodegenerative disorders, such as Alzheimer's disease, by inhibiting the aggregation of amyloid-beta peptides.
Propiedades
IUPAC Name |
2-[[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]iminomethyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18ClN3/c30-24-12-15-28-27(16-24)26(20-6-2-1-3-7-20)17-29(33-28)21-10-13-25(14-11-21)32-19-23-9-5-4-8-22(23)18-31/h1-17,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYDDSFDQWCGPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)N=CC5=CC=CC=C5C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2391493.png)
![2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2391494.png)







![4-methyl-3-(nitromethyl)-2-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclopentan-1-one](/img/structure/B2391504.png)
![6-(4-methoxyphenethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2391511.png)